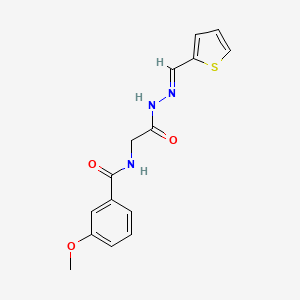
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFP-10825" and is a small molecule that has been synthesized using various methods.
Scientific Research Applications
Antibacterial Applications
- A study by Domagala et al. (1988) on a series of quinoline carboxylic acids, structurally related to N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, demonstrated the correlation between DNA gyrase inhibition and antibacterial potency. This suggests potential applications of N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide derivatives in designing new antibacterial agents (Domagala et al., 1988).
Metal Ion Coordination for Targeted Delivery
- Research by Yang et al. (2017) on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which share a functional group similarity with N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, revealed their ability to form coordinate bonds with metal ions. This property indicates potential applications in the targeted delivery of therapeutic agents to specific biological sites (Yang et al., 2017).
Potential in Hypertension Management
- A study on the diuretic properties of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, by Shishkina et al. (2018), highlights the possibility of using N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide derivatives in the development of new hypertension remedies (Shishkina et al., 2018).
Enhanced Anion Binding
- Anzenbacher et al. (2000) demonstrated that fluorinated derivatives in the structure similar to N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide exhibit increased anion binding affinities. This suggests potential applications in sensor technology, especially for detecting anions through enhanced affinity and selectivity (Anzenbacher et al., 2000).
Antitubercular Activity
- The Bohlmann-Rahtz reaction facilitated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which exhibit promising antitubercular activity. This highlights the potential of derivatives of N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in the treatment of tuberculosis (Kantevari et al., 2011).
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-13-4-3-5-14(21)18(13)24-19(26)25-9-8-12(11-25)27-17-10-22-15-6-1-2-7-16(15)23-17/h1-7,10,12H,8-9,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMCIOCULEIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)
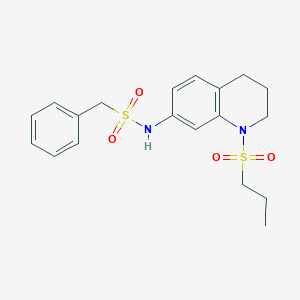
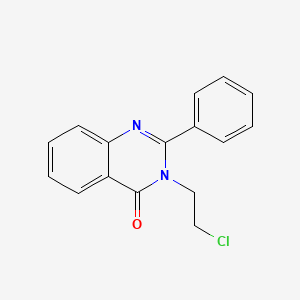

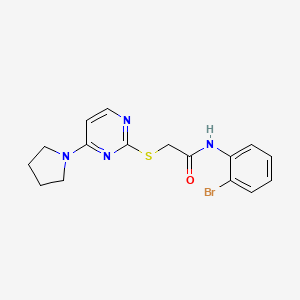
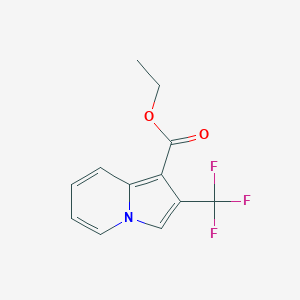
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
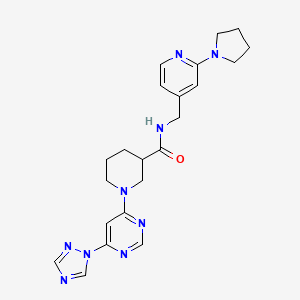

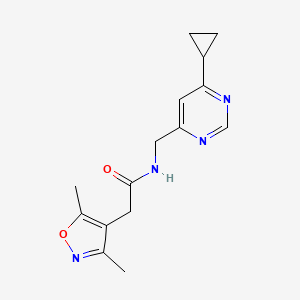
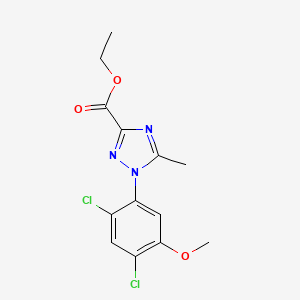
![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
